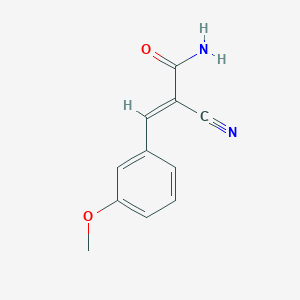

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

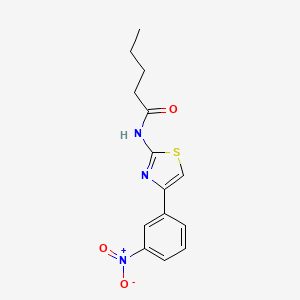

“(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide” is likely to be an organic compound containing a cyano group (-CN), a methoxy group (-OCH3), and an amide group (-CONH2). The presence of these functional groups suggests that it might have interesting chemical properties and could be a subject of study in medicinal chemistry or material science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitrile group (C≡N), a methoxy group attached to a phenyl ring, and an amide group. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound contains several functional groups (nitrile, amide, and ether) that could undergo various chemical reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The amide group could participate in condensation reactions, and the ether group might undergo reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups (nitrile and amide) might increase its solubility in polar solvents .Applications De Recherche Scientifique

Stacking Mode Effects on Properties

A study demonstrated that different optical properties are observed in derivatives of 3-aryl-2-cyano acrylamide, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, due to distinct face-to-face stacking modes. These derivatives exhibit varying luminescence and emission peaks, which are influenced by their crystalline to amorphous phase transitions and molecular interactions (Qing‐bao Song et al., 2015).

Synthesis and Characterization for Corrosion Inhibition

Research has explored the synthesis and characterization of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds were found effective in inhibiting corrosion, as demonstrated through various analytical methods (Ahmed Abu-Rayyan et al., 2022).

Antifeedant Activity in Xylopia aethiopica

A compound structurally related to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide showed significant antifeedant activity against termites. This discovery is part of research on natural products for pest control (L. Lajide, P. Escoubas, & J. Mizutani, 1995).

Alpha-Glucosidase Inhibitory Constituents

In a study of Cuscuta reflexa, compounds related to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide were isolated and found to have strong inhibitory activity against alpha-glucosidase. This suggests potential applications in managing diabetes or related metabolic disorders (E. Anis et al., 2002).

Thermodynamic Properties in Organic Solvents

The thermodynamic properties of similar compounds were studied, providing insights into their solubility and interaction in various solvents. This is crucial for understanding their behavior in different chemical environments (I. Sobechko et al., 2017).

Anticancer Activity

A structurally related compound was investigated for its potential anticancer activity, particularly in the context of cervical cancer cells. This highlights the compound's relevance in medicinal chemistry and cancer research (Chan-Woo Park et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLYVMVFUXERSA-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)